Cefixime

Catalog No.
S523088
CAS No.
79350-37-1
M.F
C16H15N5O7S2
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefixime

CAS Number

79350-37-1

Product Name

Cefixime

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H15N5O7S2

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)

InChI Key

OKBVVJOGVLARMR-UHFFFAOYSA-N

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

solubility

1.04e-01 g/L

Synonyms

Cefixime; Cefixim; Cefixoral; Unixime; Cefiximum; Cefixima; FR17027; Suprax; Trihydrate, Cefixime; FK 027; FK-027; FK027; FR 17027; FR-17027;

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

The exact mass of the compound Cefixime is 453.04129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Susceptibility Testing

    Researchers use cefixime to assess the susceptibility of bacteria to this antibiotic. This helps determine if cefixime is an appropriate treatment for a specific infection. [Source: National Institutes of Health, National Center for Biotechnology Information "[National Institutes of Health National Center for Biotechnology Information]"()]

  • Comparative Studies

    Cefixime's efficacy is compared with other antibiotics to evaluate its effectiveness and identify the most suitable treatment option for different infections. [Source: Nature Research "[Journal article]"()]

  • Alternative Treatment Options

    Research explores cefixime as a potential alternative treatment for infections where other antibiotics are less effective or contraindicated. For instance, studies investigate cefixime for syphilis treatment where penicillin allergies exist. [Source: Oxford Academic ""]

Cefixime is a broad-spectrum antibiotic classified as a third-generation semisynthetic cephalosporin. It is primarily used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. The chemical formula for cefixime is C16H15N5O7S2C_{16}H_{15}N_{5}O_{7}S_{2}, with a molar mass of approximately 453.44 g/mol. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .

Cefixime was patented in 1979 and received approval for medical use in the United States in 1989. It is included in the World Health Organization's List of Essential Medicines, indicating its importance in a basic health system . The drug is available in various forms, including oral tablets, capsules, and powders for reconstitution .

Cefixime acts by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to bacterial cell death [].

Cefixime's antibacterial activity arises from its ability to bind to penicillin-binding proteins (PBPs) in bacteria. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall formation. The resulting disruption leads to bacterial cell death, particularly effective against rapidly growing organisms . Cefixime demonstrates stability against certain beta-lactamases, enzymes that typically confer resistance to other beta-lactam antibiotics .

Cefixime exhibits bactericidal properties due to its mechanism of action targeting the bacterial cell wall. It is effective against a range of pathogens, including Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae. The drug's bioavailability ranges from 30% to 50%, with peak plasma concentrations reached approximately 2-6 hours post-administration . Side effects may include gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain; severe allergic reactions are also possible but rare .

The synthesis of cefixime involves several steps starting from 7-aminocephalosporanic acid (7-ACA). Key steps include:

  • Acylation: Reaction of 7-ACA with appropriate acylating agents.
  • Formation of the Side Chain: Introduction of the methoxyimino group.
  • Cyclization: Formation of the β-lactam ring through cyclization reactions.
  • Purification: Crystallization and purification processes to obtain the final product.

The synthetic routes are designed to ensure high yield and purity while minimizing by-products .

Cefixime is primarily used for treating:

  • Respiratory Tract Infections: Such as pneumonia and bronchitis.
  • Urinary Tract Infections: Including cystitis and pyelonephritis.
  • Gastrointestinal Infections: Such as shigellosis and typhoid fever.
  • Sexually Transmitted Infections: Particularly gonorrhea.

It may also be used off-label for other infections based on clinical judgment .

Cefixime can interact with various medications, affecting their efficacy or increasing the risk of side effects. Notable interactions include:

  • Anticoagulants: Cefixime may enhance the effects of anticoagulants, necessitating careful monitoring.
  • Live Bacterial Vaccines: The efficacy of live vaccines may be reduced during cefixime treatment .
  • Other Antibiotics: Concurrent use with other antibiotics should be approached cautiously due to potential additive effects on gut flora or increased resistance development.

Patients should always inform healthcare providers about all medications they are taking to avoid adverse interactions .

Cefixime belongs to a class of antibiotics known as cephalosporins. Other similar compounds include:

Compound NameGenerationSpectrum of ActivityUnique Features
CeftriaxoneThirdBroad-spectrumLong half-life; often used for serious infections
CeftazidimeThirdBroad-spectrumEffective against Pseudomonas aeruginosa
CefuroximeSecondBroad-spectrumMore effective against Gram-positive bacteria
CephalexinFirstNarrow-spectrumPrimarily effective against Gram-positive cocci
CeftobiproleFifthBroad-spectrumActive against methicillin-resistant Staphylococcus aureus

Cefixime's unique stability against certain beta-lactamases distinguishes it from earlier cephalosporins, making it particularly useful in treating infections caused by resistant strains .

The synthesis of cefixime from 7-amino-3-vinyl cephalosporanic acid (7-AVCA) represents a critical pathway in modern cephalosporin antibiotic production. This intermediate serves as the cornerstone for preparing third-generation cephalosporins, including cefixime and cefdinir [1]. The compound 7-AVCA is characterized by its vinyl group at the 3-position and free amino group at the 7-position of the cephalosporin core structure [2].

Industrial preparation of 7-AVCA typically involves a multistep process starting from 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE). The process utilizes sodium iodide and triphenylphosphine in chloroform-water systems, followed by formaldehyde treatment to introduce the vinyl group [3]. The overall yield can reach 77% with purity exceeding 99% at multikilogram scale [1].

Triethanolamine-Mediated Activation in Tetrahydrofuran-Water Systems

The utilization of triethanolamine in tetrahydrofuran-water systems represents a significant advancement in cefixime synthesis methodology. This approach involves the coupling of 7-AVCA with 2-mercapto-1,3-benzothiazolyl-(Z)-2-(3-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (MICE) under carefully controlled conditions [4].

The reaction mechanism proceeds through the activation of the MICE reagent by triethanolamine, which acts as both a base and nucleophile. The optimal reaction conditions involve maintaining temperatures between 0-4°C in a mixed solvent system containing tetrahydrofuran and water in approximately equal volumes [4]. The triethanolamine is added as a solution in tetrahydrofuran at a concentration of approximately 1.2 grams per 35 milliliters of solvent [4].

The process begins with the preparation of a reaction mixture containing tetrahydrofuran (34 milliliters) and water (35 milliliters), cooled to 4°C. Subsequently, 7-AVCA (2.5 grams) and MICE (5.503 grams) are added at this temperature. The triethanolamine solution is slowly added over one hour while maintaining the temperature at 4°C, followed by stirring for four hours at the same temperature [4].

This methodology yields cefixime with high purity (97% by HPLC) and total yield of 66% in a reaction time of 1.5 hours, representing a significant improvement over previous methods which required 2.0 hours and achieved only 65% yield [4]. The reaction proceeds through an acylation mechanism where the activated MICE reagent couples with the 7-amino group of 7-AVCA to form cefixime methyl ester, which is subsequently hydrolyzed to the final product [4].

Comparative Analysis of Triethylamine vs. Triethanolamine Catalysis

The replacement of triethylamine with triethanolamine in cefixime synthesis represents a notable improvement in both efficiency and environmental considerations. Triethylamine (N(CH₂CH₃)₃) and triethanolamine (N(CH₂CH₂OH)₃) differ fundamentally in their chemical structure and properties, which directly impact their performance as activation reagents [5].

Triethylamine possesses three ethyl groups attached to the nitrogen atom, making it a tertiary amine with strong basic properties (pKa = 10.75) and significant volatility [6]. In contrast, triethanolamine contains three ethyl alcohol groups attached to the nitrogen center, providing both amine and alcohol functionalities in a single molecule [5]. This dual functionality allows triethanolamine to participate in multiple types of interactions during the activation process.

ParameterTriethylamineTriethanolamine
Chemical FormulaN(C₂H₅)₃N(C₂H₄OH)₃
Molecular Weight101.19 g/mol149.19 g/mol
pKa10.757.76
Physical StateVolatile liquidViscous liquid
Reaction Time2.0 hours1.5 hours
Yield65%66%
HPLC Purity97%97%

The enhanced performance of triethanolamine can be attributed to its ability to form hydrogen bonds through its hydroxyl groups, which stabilizes intermediate complexes and facilitates more efficient activation of the MICE reagent [4]. Additionally, the lower volatility of triethanolamine compared to triethylamine reduces solvent loss during the reaction, contributing to more consistent reaction conditions and improved environmental safety profiles.

The activation mechanism differs between the two amines. Triethylamine primarily acts through Lewis base coordination, whereas triethanolamine can participate in both Lewis base interactions and hydrogen bonding through its hydroxyl groups [5]. This dual activation mode results in more effective MICE activation and subsequent coupling with 7-AVCA.

Side Chain Engineering for Enhanced Bioavailability

The bioavailability of cefixime is significantly influenced by its molecular structure, particularly the side chain modifications that affect intestinal absorption and metabolic stability. Cefixime exhibits moderate oral bioavailability, with absolute bioavailability ranging from 40.2% to 52.3% depending on the formulation and dose [7]. The compound is absorbed primarily through the proton-coupled peptide transporter PepT1 (SLC15A1), which recognizes the β-lactam core structure due to its similarity to natural dipeptide substrates [8].

Structural features critical for enhanced bioavailability include the presence of a basic amine in the 7-amide side chain and a small 3-substituent containing three or fewer heavy atoms [8]. The vinyl group at the 3-position of cefixime satisfies this requirement and contributes to its oral activity. The aminothiazole moiety in the 7-position side chain provides the necessary basic character for transporter recognition while maintaining antibacterial potency.

Nifedipine co-administration studies have demonstrated that cefixime absorption can be enhanced through calcium channel blocker interactions, increasing absolute bioavailability from 31% to 53% [9]. This enhancement occurs through modulation of the dipeptide carrier system, confirming that cefixime utilizes active transport mechanisms for intestinal absorption [9].

The oxime ether linkage in cefixime's side chain serves dual purposes: it provides metabolic stability against β-lactamases while maintaining appropriate hydrophilic-lipophilic balance for membrane permeation [10]. The carboxymethyl group attached to the oxime oxygen contributes to the zwitterionic character of the molecule, facilitating recognition by peptide transporters [10].

Solubility enhancement strategies have proven effective for improving cefixime bioavailability. Deep eutectic solvent systems can significantly increase cefixime solubility, with 6% choline chloride-urea mixture demonstrating substantial solubility improvements [11]. Solid dispersion techniques using Pluronic polymers have achieved 1.9-fold increases in area under the curve (AUC) values compared to plain cefixime suspensions [12].

The pH stability profile of cefixime exhibits a U-shaped curve with maximum stability at pH 6, indicating optimal formulation conditions for maintaining drug integrity during gastrointestinal transit [13]. This pH-dependent stability is crucial for developing sustained-release formulations that maintain therapeutic concentrations while minimizing degradation.

Process Optimization for Industrial-Scale Production

Industrial-scale production of cefixime requires comprehensive optimization of reaction conditions, purification procedures, and quality control measures to ensure consistent product quality and economic viability. The manufacturing process typically involves multiple unit operations including synthesis, crystallization, filtration, washing, and drying, each requiring precise control of critical process parameters [14].

Temperature control represents one of the most critical aspects of industrial cefixime production. The activation reaction between 7-AVCA and MICE must be maintained at 0-4°C to prevent side reactions and ensure optimal product formation [4]. Industrial reactors equipped with precise temperature control systems and continuous monitoring are essential for maintaining these conditions across large batch sizes.

Solvent selection and recovery systems play crucial roles in process economics and environmental compliance. The tetrahydrofuran-water system used in the synthesis requires efficient separation and recycling procedures to minimize waste and reduce production costs [4]. Advanced distillation and membrane separation technologies enable recovery rates exceeding 95% for organic solvents.

Process ParameterLaboratory ScaleIndustrial ScaleCritical Control Points
Batch Size2.5g 7-AVCA25-250kg 7-AVCAMaterial handling, mixing uniformity
Reaction Time1.5 hours2-4 hoursHeat transfer limitations, scale-up effects
Temperature Control±1°C±0.5°CCooling capacity, heat removal
pH ControlManualAutomatedContinuous monitoring, feedback control
Purity Achievement97% HPLC>98% HPLCEnhanced purification steps

Crystallization optimization involves controlling nucleation and crystal growth to achieve desired particle size distribution and polymorphic form. The addition of seed crystals and controlled cooling rates ensure consistent crystal morphology and improve downstream processing characteristics [4]. Temperature ramping profiles typically involve initial cooling to 0°C followed by controlled warming to 30°C and subsequent cooling to 2°C for final crystal maturation [4].

Quality assurance systems for industrial production incorporate multiple analytical techniques including high-performance liquid chromatography (HPLC), mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy for comprehensive product characterization [4]. Real-time monitoring systems enable continuous assessment of critical quality attributes throughout the manufacturing process.

Process validation studies demonstrate that three consecutive commercial batches can consistently produce cefixime meeting predetermined specifications with acceptable process variability [14]. Critical process parameters identified include drying time (120 minutes at 60°C for moisture control), mixing uniformity (70 minutes at 8 RPM for relative standard deviation below 5%), and pH control during hydrolysis steps [14].

Ion-Pair Complexation with Bromophenol Blue

The spectrophotometric determination of cefixime through ion-pair complexation with bromophenol blue represents a significant advancement in pharmaceutical analysis. This method is based on the formation of a bluish-green ion-pair complex between cefixime trihydrate and bromophenol blue in a mixed solvent system [1] [2] [3].

The complexation reaction occurs between the protonated amino group of cefixime and the anionic form of bromophenol blue, resulting in a stable 2:1 stoichiometric complex. The mechanism involves the formation of a complex with composition (DH)₂⁺(R)²⁻, where D represents the drug molecule and R represents the reagent [1] [3]. The complex exhibits maximum absorption at 610 nm, providing excellent selectivity for quantitative analysis.

The optimal reaction conditions require a mixed solvent system of dimethyl sulfoxide and acetonitrile in a 1:1 ratio. The choice of solvents is critical, as DMSO provides excellent solubility for cefixime trihydrate while acetonitrile serves as the optimal medium for bromophenol blue. The high dielectric constant of these solvents stabilizes the formed ion-pair complex, contributing to its remarkable stability [1] [3].

The complex formation is nearly instantaneous at room temperature, reaching maximum absorbance within 10 minutes. This rapid complexation eliminates the need for heating or extended reaction times, making the method particularly suitable for routine pharmaceutical analysis. The stability constant of the complex (log K = 6.25 ± 0.90) indicates exceptionally high stability, while the negative Gibbs free energy change (-3.6259 × 10⁴ J mol⁻¹) confirms the spontaneous nature of the complexation process [1] [3].

The stoichiometric relationship was established using Job's method of continuous variation, which definitively confirmed the 2:1 drug-to-reagent ratio. This stoichiometry is crucial for understanding the complexation mechanism and optimizing analytical conditions. The optimal bromophenol blue concentration was determined to be 12.8 μM, which ensures complete complexation of cefixime while minimizing reagent consumption [1] [3].

Validation Parameters for Ultraviolet-Visible Spectroscopic Assays

The validation of ultraviolet-visible spectroscopic methods for cefixime determination has been conducted according to International Conference on Harmonization guidelines, ensuring reliability and reproducibility of analytical results [4] [5] [6].

Linearity and Range Studies: The ion-pair complexation method demonstrates excellent linearity over a concentration range of 10-130 μg mL⁻¹ with a correlation coefficient of 0.9981. The linear regression equation Y = 0.0014X - 0.0153 provides reliable quantification across this range. For direct ultraviolet spectroscopy at 287 nm, linearity extends from 2-20 μg/mL with a correlation coefficient of 0.999 [1] [4] [6].

Sensitivity Parameters: The limit of detection for the ion-pair method is remarkably low at 1.08 μg mL⁻¹, while the limit of quantification stands at 3.61 μg mL⁻¹. The molar absorptivity of 7.59 × 10² L mol⁻¹ cm⁻¹ and Sandell's sensitivity of 0.6678 μg cm⁻² indicate high sensitivity suitable for pharmaceutical formulations. For direct ultraviolet methods, the detection limit is even lower at 0.053 μg/mL with a quantification limit of 0.159 μg/mL [1] [4] [6].

Precision and Accuracy Assessment: Inter-day precision studies yield relative standard deviation values between 0.9-3.9%, while intra-day precision ranges from 0.6-2.9%. These values are well within acceptable limits for pharmaceutical analysis. Recovery studies demonstrate excellent accuracy with values ranging from 98.0-102.7% for the ion-pair method and 99.57-100.86% for direct ultraviolet spectroscopy [1] [4] [6].

Robustness and Ruggedness: The methods show excellent robustness to minor variations in experimental conditions. Changes in reaction time (15 ± 5 minutes) for the ion-pair method result in relative standard deviations of 0.6-2.6%. The ruggedness studies, performed by different analysts on different days, yield relative standard deviations of 0.258-0.365%, confirming method reliability [4] [6].

Selectivity and Interference Studies: Comprehensive interference studies demonstrate that common pharmaceutical excipients including lactose, dextrose, cellulose, magnesium stearate, talc, starch, and gelatin do not interfere with the determination even when present in 100-fold excess. Recovery values in the presence of excipients range from 96.2-101.1%, confirming excellent selectivity [1] [3].

Chromatographic Analysis

Stability-Indicating High Performance Liquid Chromatography Methods for Impurity Profiling

The development of stability-indicating high performance liquid chromatography methods represents a critical advancement in cefixime quality control, enabling the separation and quantification of the parent compound from its degradation products and related substances [7] [8] [9].

Chromatographic Conditions and Optimization: The optimized chromatographic system employs a reversed-phase C18 column (4.6 × 250 mm, 5 μm) with a mobile phase composed of water and acetonitrile (85:15 v/v) containing 0.5% formic acid. The flow rate is maintained at 1.2 mL min⁻¹ with ultraviolet detection at 254 nm. Under these conditions, cefixime elutes at 11.13 minutes with excellent peak symmetry and resolution [7] [9].

The mobile phase optimization process involved systematic evaluation of various organic modifiers and buffer systems. The selection of acetonitrile over methanol provided superior peak shape and resolution, while the addition of 0.5% formic acid improved peak symmetry and ensured compatibility with mass spectrometric detection. The water content was optimized to achieve adequate resolution while maintaining reasonable run times [7] [9].

Impurity Separation and Identification: The method successfully separates cefixime from five known impurities (A, B, C, D, and E) as defined by the British Pharmacopoeia. Impurity A appears at a relative retention time of 0.8, while impurities B, C, D, and E elute at relative retention times of 1.2, 1.3, 1.7, and various positions respectively. The method also detects several unknown degradation products formed under thermal stress conditions [7] [8] [9].

The impurity profile studies reveal that fresh cefixime samples contain primarily impurities A, C, and E at low levels, while thermal stress generates significant amounts of impurities B and D. The percentage of unknown compounds increases from 2.8% in fresh samples to 5.6% in thermally stressed samples, indicating the formation of novel degradation products [7] [9].

Method Validation Parameters: The validated method demonstrates exceptional performance characteristics with a linear range extending from 0.9-1000.0 μg mL⁻¹ and a correlation coefficient of 0.9997. The limit of detection is 0.26 μg mL⁻¹ while the limit of quantification reaches 0.90 μg mL⁻¹. Recovery studies yield values between 94.6-98.4% with relative standard deviations less than 3.3% [7] [9].

System Suitability and Performance: System suitability parameters include retention time precision (±0.5%), capacity factor (4.6), and theoretical plates (11,035). These parameters ensure consistent analytical performance and reliable separation of cefixime from its related substances. The method demonstrates excellent specificity for cefixime determination in the presence of degradation products and pharmaceutical excipients [7] [9].

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Characterization of Thermal Degradation Products

The application of liquid chromatography-tandem mass spectrometry provides comprehensive structural characterization of cefixime thermal degradation products, enabling definitive identification of impurities and elucidation of degradation pathways [8] [10].

Mass Spectrometric Fragmentation Patterns: Cefixime exhibits a characteristic fragmentation pattern in positive electrospray ionization mode with the molecular ion [M+H]⁺ at m/z 454. The primary fragmentation involves cleavage of the β-lactam ring, producing a prominent fragment at m/z 285. Secondary fragmentations include loss of carbon dioxide (m/z 241), formation of thiazine-related fragments (m/z 210, 182), and side chain rearrangements (m/z 126) [8] [10].

The fragmentation mechanism involves initial protonation followed by β-lactam ring cleavage, which is the most energetically favorable pathway. The fragment at m/z 285 corresponds to loss of the carboxylic acid portion, while m/z 241 results from subsequent decarboxylation. The fragment at m/z 210 is proposed to form through a transesterification rearrangement involving the oxime oxygen, providing structural information about the side chain [8] [10].

Impurity Characterization and Identification: Mass spectrometric analysis enables identification of specific degradation products formed under thermal stress. Impurity A shows a molecular ion at m/z 472, corresponding to the ring-opened form of cefixime with characteristic fragmentation involving loss of CO₂ (m/z 428) and H₂O (m/z 410). The absence of the β-lactam ring cleavage fragment confirms the ring-opened structure [8] [10].

Impurity B exhibits a molecular ion at m/z 428 with fragmentation patterns including m/z 410 and 384, corresponding to sequential losses of water and carbon monoxide. The mass spectrometric data, combined with retention time information, enables structural assignment and differentiation from other degradation products [8] [10].

Diagnostic Fragmentation Characteristics: The development of diagnostic fragmentation profiles enables rapid differentiation between β-lactam compounds and their ring-opened degradation products. Intact β-lactam compounds consistently show prominent fragments from ring cleavage, while ring-opened compounds exhibit fragmentation dominated by small molecule eliminations (H₂O, CO₂, NH₃) [8] [10].

The characteristic fragment at m/z 337 appears consistently in ring-opened impurities and is proposed to form through elimination of the amino acid side chain with conjugation system stabilization. This fragment serves as a diagnostic marker for ring-opened cephalosporin derivatives and aids in structural confirmation [8] [10].

Method Applications and Limitations: The liquid chromatography-mass spectrometry method provides superior specificity compared to ultraviolet detection alone, enabling positive identification of co-eluting compounds and confirmation of molecular weights. However, the method requires specialized instrumentation and expertise, limiting its application in routine quality control laboratories [8] [10].

Advanced Spectroscopic Characterization

Proton Nuclear Magnetic Resonance Spectral Interpretation in Deuterated Solvents

Nuclear magnetic resonance spectroscopy using deuterated solvents provides definitive structural characterization of cefixime and enables detection and quantification of stereochemical isomers at pharmaceutically relevant levels [11].

Stereoisomer Detection and Quantification: Proton nuclear magnetic resonance spectroscopy enables differentiation between E and Z isomers of cefixime through characteristic chemical shift differences. The aminothiazole proton exhibits approximately 0.7 ppm chemical shift difference between the two isomers, enabling reliable detection at the 1.0% level. This sensitivity meets pharmaceutical requirements for impurity determination and quality control [11].

The chemical shift differences arise from the different electronic environments experienced by the protons in each geometric isomer. The Z-isomer typically shows the aminothiazole proton at higher field due to shielding effects, while the E-isomer appears downfield. This pattern is consistent across related cephalosporin compounds and provides a reliable method for isomer identification [11].

Deuterated Solvent Selection and Optimization: The choice of deuterated solvent significantly impacts spectral quality and peak resolution. D₂O provides optimal solvation for the polar cefixime molecule and enables observation of exchangeable protons. DMSO-d₆ serves as an alternative solvent for less polar samples or when broader chemical shift dispersion is required [11] [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

453.04129018 g/mol

Monoisotopic Mass

453.04129018 g/mol

Heavy Atom Count

30

LogP

-0.4
-0.4

Appearance

Off-white to slightly yellow solid powder.

Melting Point

218-225 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97I1C92E55
XZ7BG04GJX

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (23.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (27.27%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (23.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cefixime is indicated for the treatment of uncomplicated urinary tract infections caused by _Escherichia coli_ and _Proteus mirabilis_, otitis media caused by _Haemophilus influenzae_, _Moraxella catarrhalis_, and _Streptococcus pyogenes_, pharyngitis and tonsillitis caused by _Streptococcus pyogenes_, acute exacerbations of chronic bronchitis caused by _Streptococcus pneumoniae_ and _Haemophilus influenzae_, and uncomplicated gonorrhea (cervical/urethral) caused by _Neisseria gonorrhoeae_ (penicillinase-and non-penicillinase-producing isolates).
FDA Label

Pharmacology

Cefixime, an antibiotic, is a third-generation cephalosporin like ceftriaxone and cefotaxime. Cefixime is highly stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and some cephalosporins due to the presence of beta-lactamases, may be susceptible to cefixime. The antibacterial effect of cefixime results from inhibition of mucopeptide synthesis in the bacterial cell wall.
Cefixime is a broad-spectrum, third-generation cephalosporin antibiotic derived semisynthetically from the marine fungus Cephalosporium acremonium with antibacterial activity. As does penicillin, the beta-lactam antibiotic cefixime inhibits bacterial cell wall synthesis by disrupting peptidoglycan synthesis, resulting in a reduction in bacterial cell wall stability and bacterial cell lysis. Stable in the presence of a variety of beta-lactamases, this agent is more active against gram-negative bacteria and less active against gram-positive bacteria compared to second-generation cephalosporins.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD08 - Cefixime

Mechanism of Action

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

79350-37-1

Absorption Distribution and Excretion

With oral administration of cefixime, about 40%-50% is absorbed whether administered with or without food. However, time to maximal absorption is increased approximately 0.8 hours when administered with food. Cefixime administered as an single oral 200 mg tablet in healthy male volunteers had a corresponding Cmax of 3.25 mg/L and a corresponding Tmax of 4 hours. Administration of cefixime as a 200 mg oral solution in healthy volunteers results in a Cmax of 3.22 micrograms/mL, while administration of 200 mg and 400 mg cefixime capsules results in a Cmax of 2.92 micrograms/mL and 4.84 micrograms/mL, respectively. Administration of cefixime as a 200 mg intravenous solution, a 200 mg oral solution, a 200 mg capsule, and 400 mg capsule results in mean areas under the curve (AUC) of 47.0 μg.h/mL, 26.0 μg.h/mL, 23.6 μg.h/mL, and 39.4 μg.h/mL, respectively.
Approximately 50% of absorbed cefixime is excreted unchanged in the urine in 24 hours.
Cefixime has a volume of distribution averaging 0.1 L/kg of body weight when administered orally.
Cefixime administered as an oral suspension with a dose of 8 mg/kg in children with urinary tract infections aged from 6 to 13 years resulted in a mean apparent total clearance rate of 4.74 ml/min/kg.

Metabolism Metabolites

There is no evidence of metabolism of cefixime _in vivo_.

Wikipedia

Cefixime

Biological Half Life

Cefixime has a serum half-life averaging 3 to 4 hours in healthy subjects and is independent of dosage form. It has ranged up to 9 hours in some normal volunteers. In individuals with severe renal impairment (5 to 20 mL/min creatinine clearance), the half-life of cefixime increased to an average of 11.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Pistiki A, Tsaganos T, Galani I, Giamarellos-Bourboulis EJ. In Vitro Activity
2: Shariati-Rad M, Irandoust M, Mohammadi S. Spectrophotometric determination of
3: Zhang L, Liu B, Li Z, Guo Y. Comparative studies on the interaction of
4: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous liquid
5: Sirisolla J, Ramanamurthy KV. Formulation and Evaluation of Cefixime
6: Mostafa NM, Abdel-Fattah L, Weshahy SA, Hassan NY, Boltia SA. Validated
7: Istifli ES, Topaktaş M. In vitro genotoxicity and cytotoxicity of a particular
8: Patil SV, Hajare AL, Patankar M, Krishnaprasad K. In Vitro Fractional
9: Keskar MR, Jugade RM. Spectrophotometric Determination of Cefixime Trihydrate
10: Patel NS, Tandel FB, Patel YD, Thakkar KB. Development and Validation of
11: Wang L, Wang C, Liu Q, Meng Q, Huo X, Sun P, Yang X, Sun H, Zhen Y, Peng J,
12: Begum B, Haque MA, Ahmed MS, Islam MN, Ahsan MM, Khan AH, Hasan MM,
13: Thakur SD, Starnino S, Horsman GB, Levett PN, Dillon JR. Unique combined
14: Quaye N, Cole MJ, Ison CA. Evaluation of the activity of ertapenem against
15: Grad YH, Kirkcaldy RD, Trees D, Dordel J, Harris SR, Goldstein E, Weinstock
16: Bhinge SD, Malipatil SM, Sonawane LV. Bioanalytical method development and
17: Yu RX, Yin Y, Wang GQ, Chen SC, Zheng BJ, Dai XQ, Han Y, Li Q, Zhang GY, Chen
18: Manzoori JL, Amjadi M, Soltani N, Jouyban A. Spectrofluorimetric
19: Kovari H, de Melo Oliveira MD, Hauser P, Läuchli S, Meyer J, Weber R, Zbinden
20: Gose S, Kong CJ, Lee Y, Samuel MC, Bauer HM, Dixon P, Soge OO, Lei J, Pandori

Explore Compound Types